molecular formula C11H14BrNO2 B14043076 1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one

1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one

Cat. No.: B14043076
M. Wt: 272.14 g/mol
InChI Key: AYFLPLGSCVPZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one is an organic compound with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, an ethoxy group, and a bromopropanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 1-(5-Amino-2-ethoxyphenyl)propan-2-one. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst to facilitate the reaction.

Industrial production methods may vary, but they generally follow similar principles, with optimization for large-scale synthesis. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromopropanone moiety to a propanol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets. The amino and bromopropanone groups play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(5-Amino-2-ethoxyphenyl)-3-bromopropan-2-one can be compared with similar compounds such as:

    1-(5-Amino-2-methoxyphenyl)-3-bromopropan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(5-Amino-2-ethoxyphenyl)-3-chloropropan-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-(5-Amino-2-ethoxyphenyl)-3-hydroxypropan-2-one: Similar structure but with a hydroxyl group instead of bromine.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

1-(5-amino-2-ethoxyphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C11H14BrNO2/c1-2-15-11-4-3-9(13)5-8(11)6-10(14)7-12/h3-5H,2,6-7,13H2,1H3

InChI Key

AYFLPLGSCVPZSM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)N)CC(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.